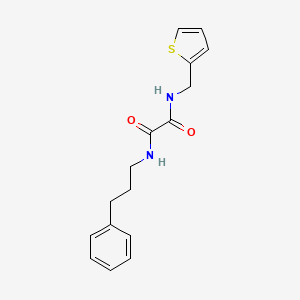
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as TPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPOP is a white solid with a molecular formula of C20H20N2O2S and a molecular weight of 360.45 g/mol.
Aplicaciones Científicas De Investigación
Copper-Catalyzed Coupling Reactions
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives are utilized in copper-catalyzed coupling reactions, specifically in Goldberg amidation processes. This application involves the effective catalysis of coupling reactions between (hetero)aryl chlorides and amides, which were previously challenging to perform efficiently using Cu-catalysis. The catalytic system shows versatility toward various functionalized (hetero)aryl chlorides and a wide array of aromatic and aliphatic primary amides, yielding good to excellent outcomes. Additionally, the system facilitates the arylation of lactams and oxazolidinones, highlighting its broad utility in synthesizing complex molecules (Subhadip De, Junli Yin, & D. Ma, 2017).
Ligand Identification for Copper-Catalyzed C−O Couplings
Through high-throughput screening from a pharmaceutical compound library, N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide was identified as a generally effective ligand for copper‐catalyzed C−O cross-couplings. This discovery expands the toolbox for synthesizing biarylethers and phenols under mild conditions, demonstrating the potential of leveraging molecular diversity in pharmaceutical libraries for discovering new catalytic agents (V. Chan et al., 2019).
Material Science and Polymer Studies
The compound and its derivatives find applications in material science, particularly in the crystallization behavior of polymers. For example, the effect of thermal history and shear flow on the crystallization behavior of poly(l-lactic acid) (PLLA) when using soluble-type nucleators like oxalamide derivatives has been studied. Such investigations reveal that pre-dissolution and shear treatments of these nucleators in the PLLA matrix significantly enhance crystallization rates, offering insights into processing conditions for advanced materials (Tianfeng Shen et al., 2016).
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(16(20)18-12-14-9-5-11-21-14)17-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRIFRQSODBZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2417829.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)
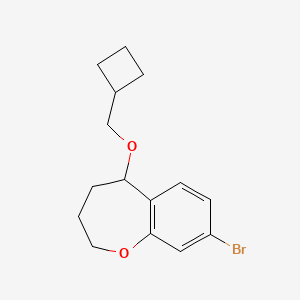
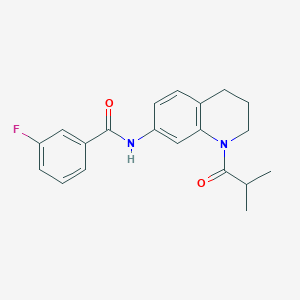
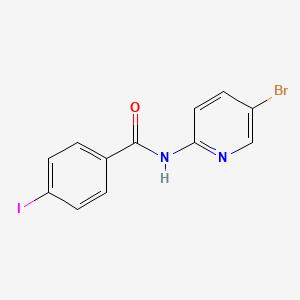
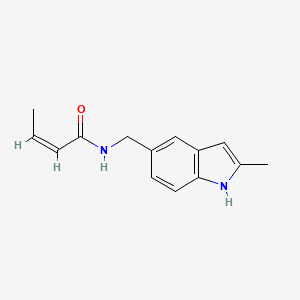
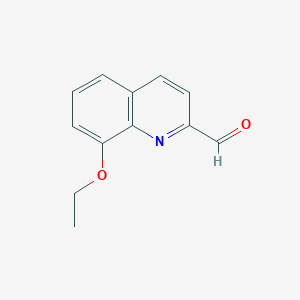
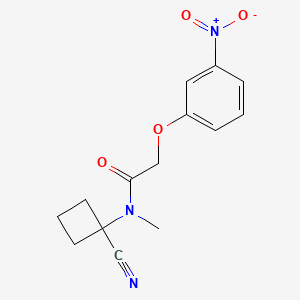
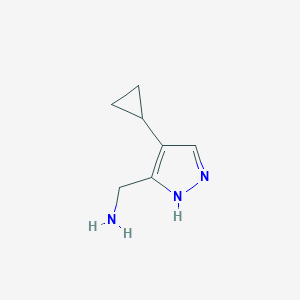
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2417843.png)
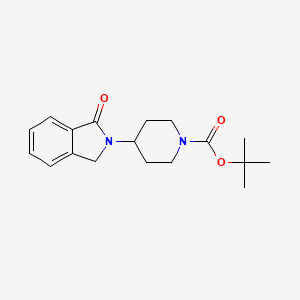
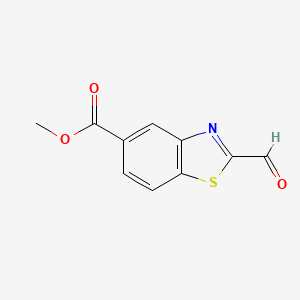
![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)